2-methoxy-N-methyl-N-phenylacetamide
Overview
Description
2-methoxy-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Insect Repellent Properties : A study by Garud et al. (2011) explored a series of substituted aromatic amides, including derivatives of 2-methoxy-N-methyl-N-phenylacetamide, for their repellent activity against Aedes aegypti mosquitoes. This research highlights the potential application of these compounds in personal protection management against vectors (Garud, Ganesan, Prakash, Vijayaraghavan, & Shinde, 2011).
Anticonvulsant Activity : Aktürk et al. (2002) synthesized derivatives of this compound with potential anticonvulsant activity. The study focused on assessing their effectiveness against seizures induced by maximal electroshock, revealing some derivatives as promising anticonvulsant agents (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Metabolism in Liver Microsomes : Research by Coleman et al. (2000) investigated the metabolism of various chloroacetamide herbicides, including those related to this compound, in human and rat liver microsomes. This study provides insights into the metabolic pathways and potential toxicological implications of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis of Novel Compounds : Pecherer et al. (1972) described a new synthesis method for aromatic methoxy and methylenedioxy substituted compounds, including derivatives of this compound. This method enables the creation of previously undescribed compounds with potential pharmacological applications (Pecherer, Sunbury, & Brossi, 1972).
Analytical Characterization of Psychoactive Substances : Wallach et al. (2016) conducted syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines, including compounds structurally related to this compound. Their research provides valuable data for identifying newly emerging substances of abuse (Wallach, Colestock, Cicali, Elliott, Kavanagh, Adejare, Dempster, & Brandt, 2016).
Potential in Cancer Treatment : Aliabadi et al. (2013) synthesized 2-(4-Fluorophenyl)-N-phenylacetamide derivatives and evaluated their cytotoxicity, showing potential as anticancer agents, particularly against prostate carcinoma cell lines (Aliabadi, Andisheh, Tayarani-Najaran, & Tayarani-Najaran, 2013).
Properties
IUPAC Name |
2-methoxy-N-methyl-N-phenylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(10(12)8-13-2)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUXCSNUHDRKFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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